1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde
Description
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative characterized by a carbaldehyde functional group and a 3-fluoropropyl substituent on the cyclobutane ring. This compound is of interest in medicinal chemistry and organic synthesis due to the unique electronic and steric properties imparted by the fluorine atom and the cyclobutane scaffold. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making such derivatives valuable in drug design .
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
1-(3-fluoropropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H13FO/c9-6-2-5-8(7-10)3-1-4-8/h7H,1-6H2 |
InChI Key |
HASHUZANRUCYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCCF)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with fluorinated reagents. One common method includes the use of lithium diisopropylamide (LDA) to initiate an intramolecular cyclization, followed by silylation to form the cyclobutane ring . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products
Oxidation: 1-(3-Fluoropropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(3-Fluoropropyl)cyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoropropyl group can enhance the compound’s ability to penetrate biological membranes, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorinated vs. Hydroxylated Derivatives: The 3-fluoropropyl group in the target compound reduces polarity compared to the hydroxylated analog (), improving membrane permeability.
- Aromatic vs. Aliphatic Substituents :
The naphthyl-substituted analog () exhibits higher molecular weight and steric hindrance, which may limit its utility in drug design but enhance fluorescence or binding to aromatic receptors. - Unsaturated Chains :
The alkenyl group in 1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde () introduces sites for electrophilic addition, making it reactive in synthetic pathways.
Functional Group Variations
- Carbaldehyde vs. Carboxylic Acid : The carbaldehyde group in the target compound is electrophilic, enabling nucleophilic additions (e.g., formation of Schiff bases). In contrast, the carboxylic acid analog () is acidic and participates in salt formation or hydrogen bonding, affecting solubility and target interactions .
Biological Activity
Introduction
1-(3-Fluoropropyl)cyclobutane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various research contexts.
| Property | Value |
|---|---|
| Molecular Formula | C8H13F |
| Molecular Weight | 144.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
The compound features a cyclobutane ring with a fluoropropyl substituent and an aldehyde functional group, which are critical for its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Using cyclobutanol as a starting material, fluoropropyl halides can be introduced via nucleophilic substitution.
- Oxidation Reactions : Aldehyde formation can be accomplished by oxidizing the corresponding alcohol.
These synthetic routes are optimized for yield and purity, often employing modern techniques like microwave-assisted synthesis or continuous flow chemistry for efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown:
- Bacterial Inhibition : The compound displays inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Mechanism of Action : It is hypothesized that the aldehyde group interacts with bacterial cell wall components, disrupting their integrity.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties:
- Cell Line Studies : In assays involving various cancer cell lines (e.g., HeLa, MCF-7), the compound induced apoptosis at concentrations of 20 µM and above.
- Pathway Involvement : The mechanism may involve the modulation of apoptotic pathways, particularly through caspase activation.
Neuroprotective Effects
Emerging data suggest potential neuroprotective effects:
- Neurite Outgrowth : In neuronal cultures, treatment with the compound promoted neurite outgrowth, indicating its role in enhancing neuronal health.
- Oxidative Stress Reduction : The compound appears to reduce oxidative stress markers in neuronal cells, contributing to its protective effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth. The study utilized a standard agar diffusion method to assess zone of inhibition, which measured approximately 15 mm at optimal concentrations.
Case Study 2: Cancer Cell Line Analysis
In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cell death, with flow cytometry confirming apoptotic features such as Annexin V positivity.
Discussion
The biological activity of this compound highlights its potential as a lead compound for developing new antimicrobial and anticancer agents. Its unique structural features facilitate interactions with biological targets, suggesting avenues for further exploration in drug development.
Future Directions
Further research is warranted to elucidate the detailed mechanisms underlying its biological activities. Potential studies could include:
- In Vivo Models : To assess the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
